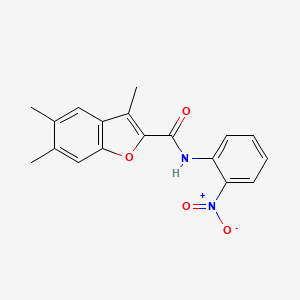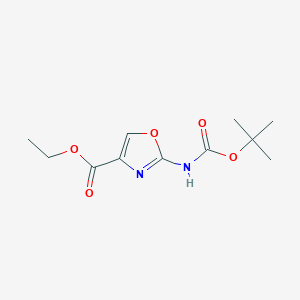![molecular formula C17H22N4O6S2 B2934686 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-67-1](/img/structure/B2934686.png)
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3,5-Dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a synthetic organic compound that belongs to the class of sulfonyl pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves a multi-step reaction process. The initial step often includes the nitration of benzenesulfonic acid derivatives to introduce the nitro group. Following this, a series of sulfonylation reactions are performed to incorporate the sulfonyl moiety into the compound.
Key reactions and conditions include:
Nitration: The use of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.
Sulfonylation: Sulfonyl chloride derivatives and base catalysis (such as pyridine) to attach the sulfonyl group to the pyrazole ring.
Cyclization: Employing suitable base and solvent conditions to promote the cyclization and formation of the piperidine ring.
Industrial Production Methods
For large-scale industrial production, the synthetic routes may be optimized for higher yield and efficiency. This might involve the use of flow chemistry techniques, continuous processing, and advanced catalysts to facilitate the reaction steps in a more controlled and cost-effective manner.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: Can involve mild oxidizing agents to further modify the pyrazole or piperidine rings.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: Halogenated reagents can introduce new functional groups by replacing hydrogen atoms on the pyrazole or piperidine rings.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, chlorine or bromine-containing compounds for substitution, and various oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions vary but can include amino derivatives (from reduction), halogenated derivatives (from substitution), and oxidized products (from oxidation).
Wissenschaftliche Forschungsanwendungen
Chemistry
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is used as an intermediate in organic synthesis and serves as a building block for more complex molecules. Its unique structure allows for its use in developing new materials and catalysts.
Biology
In biological research, this compound may be employed in the study of sulfonyl pyrazole derivatives' effects on biological systems. It can be used in the development of enzyme inhibitors or receptor antagonists.
Medicine
Its potential applications in medicine include the development of new pharmaceutical agents targeting specific molecular pathways. This includes its use in designing drugs that may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The sulfonyl and pyrazole moieties play a crucial role in binding to these targets and modulating their activity.
Pathways Involved
The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{[3,5-Dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
1-{[3-Methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
1-{[3,5-Dimethyl-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
Highlighting Uniqueness
The presence of the 3-nitrobenzenesulfonyl group distinguishes 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine from other similar compounds
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-12-6-5-9-19(11-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-8-4-7-15(10-16)21(22)23/h4,7-8,10,12H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJXOBANBWHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)


![4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2934617.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide](/img/structure/B2934622.png)


![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)

